molecular formula C18H24N4O3 B5679630 3-methoxy-1-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one

3-methoxy-1-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one

Cat. No. B5679630
M. Wt: 344.4 g/mol
InChI Key: NPKLUVOINOFCNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-methoxy-1-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyridin-2(1H)-one typically involves ring-opening and closure reactions, as exemplified by the synthesis of related pyrazole and pyridine derivatives (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Structural analysis through techniques like X-ray crystallography is common for these compounds. For instance, the crystal structure of related compounds has been determined, helping in understanding the spatial arrangement of atoms and molecular conformation (Ganapathy et al., 2015).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, including addition-rearrangement reactions, as seen in similar pyran and pyridine derivatives (Jao et al., 1996). Such reactions are crucial for modifying the chemical structure and properties of the compound.

Physical Properties Analysis

Physical properties like thermal stability and crystalline structure are important aspects of these compounds. For example, thermal analysis of similar pyrazolo[4,3-b] pyridine derivatives indicates their stability up to certain temperatures (El-Menyawy et al., 2019).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and bonding characteristics, are often studied through methods like natural bond orbital analysis. Such studies provide insights into hyperconjugative interactions and other chemical behaviors (Halim & Ibrahim, 2022).

properties

IUPAC Name

3-methoxy-1-[2-[4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-14-10-19-22(11-14)12-15-5-8-20(9-6-15)17(23)13-21-7-3-4-16(25-2)18(21)24/h3-4,7,10-11,15H,5-6,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKLUVOINOFCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CCN(CC2)C(=O)CN3C=CC=C(C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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